

# Application Notes and Protocols for FT206: A USP28/USP25 Inhibitor

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## Compound of Interest

Compound Name: FT206

Cat. No.: B8195946

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## For Researchers, Scientists, and Drug Development Professionals

**FT206** is a potent and selective dual inhibitor of Ubiquitin-Specific Proteases (USP) 28 and 25. By inhibiting these deubiquitinases, **FT206** leads to the destabilization and subsequent degradation of key oncoproteins, including c-MYC, c-JUN, and  $\Delta p63$ , making it a promising candidate for cancer therapy, particularly in lung squamous cell carcinoma (LSCC).<sup>[1][2][3]</sup> This document provides detailed information on the solubility of **FT206**, protocols for its use in key experiments, and an overview of the relevant signaling pathways.

## Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for **FT206**.

Parameter	Value	Target/Cell Line	Reference
IC50	0.15 $\mu$ M	USP28	[4]
1.01 $\mu$ M	USP25	[4]	
EC50	0.3 - 1 $\mu$ M	USP28/25 in H520 cell extracts	[1][5]
In Vivo Dosage	75 mg/kg	KRasLSL-G12D; Fbxw7flox/flox mouse model	[2][4]

## Solubility and Preparation of FT206

Proper dissolution of **FT206** is critical for accurate and reproducible experimental results.

**FT206** is soluble in DMSO at a concentration of 10 mM.[1][5] For in vitro and in vivo experiments, various solvent systems can be utilized.

**Stock Solution Preparation (10 mM in DMSO):** To prepare a 10 mM stock solution, dissolve 4.476 mg of **FT206** (Molecular Weight: 447.60 g/mol ) in 1 mL of DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

**Working Solution Preparation:**

The following table details protocols for preparing **FT206** working solutions for various applications.[4]

Protocol	Composition	Final Concentration	Notes
1	10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	$\geq 5$ mg/mL (11.17 mM)	Yields a clear solution.
2	10% DMSO, 90% Corn Oil	$\geq 5$ mg/mL (11.17 mM)	Yields a clear solution. Use with caution for dosing periods exceeding half a month.
3	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	$\geq 3.75$ mg/mL (8.38 mM)	Yields a clear solution.

## Experimental Protocols

### Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of **FT206** on the proliferation of cancer cell lines, such as LSCC cells.

Materials:

- **FT206** stock solution (10 mM in DMSO)
- Cancer cell line of interest (e.g., NCI-H520)
- Complete cell culture medium
- 96-well plates
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **FT206** in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
- Remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **FT206** or vehicle control (medium with DMSO).
- Incubate the plate for 48-96 hours.[\[4\]](#)
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Measure luminescence or absorbance using a plate reader to determine cell viability.
- Plot the results as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> value.

## Western Blotting for c-MYC, c-JUN, and $\Delta$ p63

This protocol describes how to detect changes in the protein levels of **FT206** targets.

Materials:

- **FT206**
- Cancer cell line
- 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus

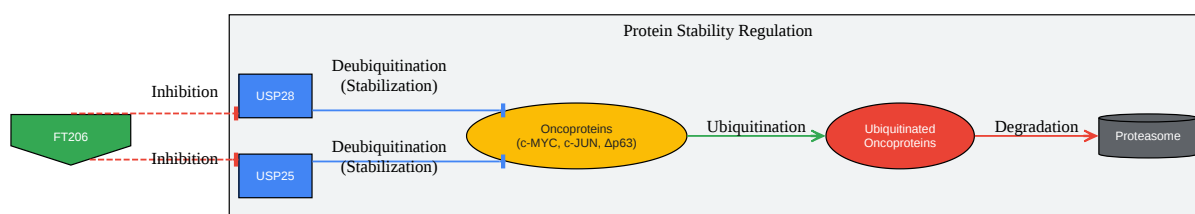
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against c-MYC, c-JUN,  $\Delta p63$ , and a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **FT206** (e.g., 50 nM, 100 nM) or vehicle control for a specified time (e.g., 24-48 hours).[\[2\]](#)
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

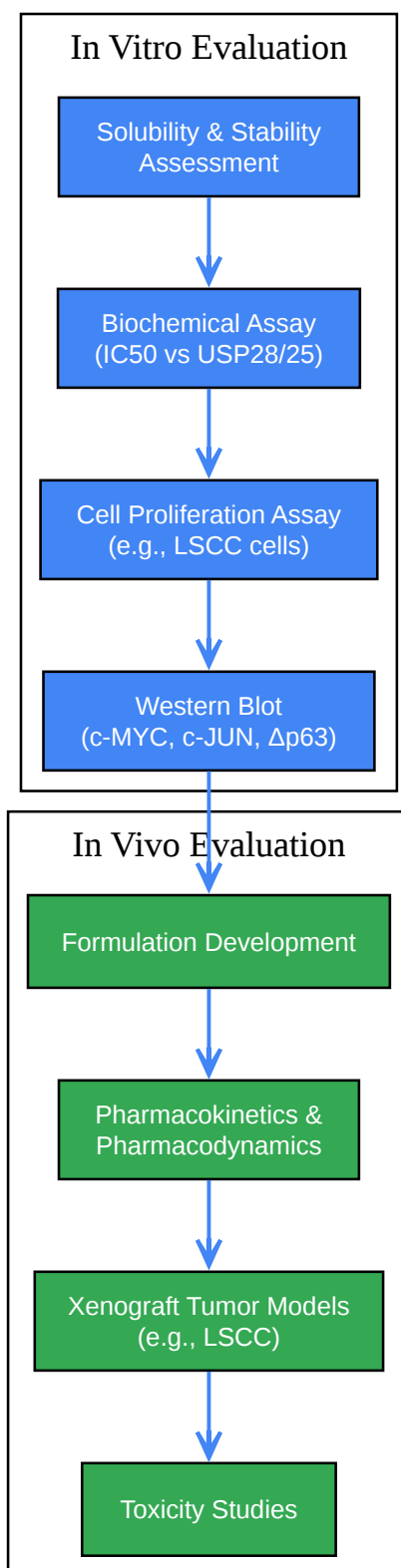
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **FT206** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **FT206**.



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Caption: Experimental workflow for **FT206** evaluation.

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- To cite this document: BenchChem. [Application Notes and Protocols for FT206: A USP28/USP25 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8195946#ft206-solubility-and-preparation-for-experiments]

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